molecular formula C18H13BrClN3O2S B5164400 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide

4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide

Cat. No. B5164400
M. Wt: 450.7 g/mol
InChI Key: CQOYBEJILWKYMW-UHFFFAOYSA-N
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Description

4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, also known as BCT-100, is a novel small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. BCT-100 was first synthesized by researchers at the University of Illinois at Chicago in 2010 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its antitumor activity, 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide is its low toxicity in normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide. One area of focus could be on elucidating its mechanism of action in order to optimize its therapeutic potential. Another area of research could be on developing new formulations or delivery methods to improve its efficacy and reduce potential side effects. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 5-chloro-2-pyridinylamine to form 2-(5-chloro-2-pyridinylamino)naphthalene-1-carbonyl chloride. This intermediate is then reacted with thiourea to form the final product, 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide.

Scientific Research Applications

4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown promising results, with 4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide demonstrating significant antitumor activity in mouse models of breast and lung cancer.

properties

IUPAC Name

4-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O2S/c1-25-16-13(8-10-4-2-3-5-12(10)15(16)19)17(24)23-18(26)22-14-7-6-11(20)9-21-14/h2-9H,1H3,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOYBEJILWKYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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